molecular formula C23H46O3 B052833 2-Hydroxytricosanoic acid CAS No. 2718-37-8

2-Hydroxytricosanoic acid

Cat. No. B052833
CAS RN: 2718-37-8
M. Wt: 370.6 g/mol
InChI Key: JZWLIRVAYJRWLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-hydroxy acids, including 2-hydroxytricosanoic acid, can be achieved through biocatalytic processes. For instance, the α-hydroxylation of long-chain carboxylic acids with molecular oxygen, catalyzed by α-oxidase from peas (Pisum sativum), has been demonstrated as a method to achieve optically pure 2-hydroxy acids (Adam et al., 1998). This process is noted for its high enantioselectivity and can be performed on a semipreparative scale.

Molecular Structure Analysis

2-Hydroxy acids’ molecular structure, specifically the presence and position of the hydroxyl group, plays a crucial role in determining their chemical behavior and properties. The absolute configuration of these acids can be determined using techniques such as gas-chromatographic comparison and exciton-coupled circular dichroism (ECCD) method, offering insights into their stereochemistry and molecular interactions (Adam et al., 1998).

Scientific Research Applications

  • Marine Sponge Analysis :

    • Identified in the Caribbean sponge Amphimedon compressa.
    • Found in phosphatidylethanolamine and phosphatidylserine.
    • Constituted a significant portion of the total fatty acid mixture in the sponge (Carballeira & López, 2006).
  • Neuroscience and Metabolism :

    • Studied for its involvement in brain biochemistry, particularly in the synthesis of cerebronic acid from lignoceric acid.
    • Cerebronic acid is a major component of cerebrosides and sulfatides in the mammalian brain (Tatsumi, Murad, & Kishimoto, 1975).
  • Bioactive Mediator Synthesis :

    • Involved in the synthesis of docosatrienes and resolvins, which are regulators in inflammation and resolution processes (Hong et al., 2003).
  • Dermatology :

    • Alpha-hydroxy acids, which include 2-Hydroxytricosanoic acid, have applications in dermatology for improving the appearance of photoaged skin and correcting disorders of keratinization (Bernstein et al., 1997).
  • Neurometabolic Disorders :

    • Related to D-2-Hydroxyglutaric aciduria, a neurometabolic disorder with various phenotypes including severe early-infantile encephalopathy (van der Knaap et al., 1999).
  • Environmental and Industrial Applications :

    • Its derivatives have been studied in the context of wastewater treatment and in the degradation of antimicrobials like triclosan and triclocarban (Sirés et al., 2007).
  • Food Packaging :

    • Hydroxyethylcellulose films containing hydroxy acids, including derivatives of 2-Hydroxytricosanoic acid, have potential applications in antimicrobial food packaging (El Fawal et al., 2020).
  • Liver Health :

    • Citric acid, a related compound, has shown protective effects against liver damage in studies, highlighting the potential therapeutic applications of similar hydroxy acids (Salam, Sleem, & Shaffie, 2016).

properties

IUPAC Name

2-hydroxytricosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26/h22,24H,2-21H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWLIRVAYJRWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949467
Record name 2-Hydroxytricosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxytricosanoic acid

CAS RN

2718-37-8, 26632-12-2
Record name 2-Hydroxytricosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxytricosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026632122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxytricosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
NM Carballeira, MR Lopez - Lipids, 1989 - Springer
The first α-hydroxy fatty acids from a marine sponge, namely 2-hydroxydocosanoic and 2-hydroxytricosanoic, were identified in the Caribbean spongeAmphimedon compressa. These …
Number of citations: 37 link.springer.com
SS Kang, JS Kim, KH Son, HP KIM… - Chemical and …, 2001 - jstage.jst.go.jp
… Peak 4 (tR 15.58 min, 2-hydroxytricosanoic acid methyl ester), EI-MS m/z: 384 [M] , 341 [MCH3CO] , 325 [MCH3COO] , 281, 253, 207, 145, 127, 111, 97, 90 [CH3OC(OH)CHOH] , 83, 57. …
Number of citations: 74 www.jstage.jst.go.jp
JK Liu, L Hu, ZJ Dong - Lipids, 2003 - Springer
… In contrast, the three ceramide homologs, while having the same sphingoid base, contain as FA residues 2-hydroxydocosanoic acid, 2-hydroxytricosanoic acid, and 2-…
Number of citations: 24 link.springer.com
HY Lee, BS Min, KH Son, HW Chang… - Natural Product …, 2006 - koreascience.kr
… Peak 3 (t, 25.2 min, 2-hydroxytricosanoic acid methyl ester), EIMS m/2: 384 [M]", 325 [M-… %), 2hydroxybehenic acid (6.4%), 2-hydroxytricosanoic acid (12.3%), 2-hydroxylignoceric acid (…
Number of citations: 4 koreascience.kr
CSR Freire, AJD Silvestre, CP Neto, DV Evtuguin - Bioresource technology, 2006 - Elsevier
The effects of oxygen (O), ozone (Z) and hydrogen peroxide (P) bleaching stages on the composition and total amount of Eucalyptus globulus kraft pulp lipophilic extractives was studied…
Number of citations: 79 www.sciencedirect.com
CSR Freire, AJD Silvestre, CP Neto - 2002 - degruyter.com
The chemical composition of the dichloromethane extract of Eucalyptus globulus wood cultivated in Portugal was studied by gas chromatography-mass spectrometry, prior to and after …
Number of citations: 136 www.degruyter.com
CSR Freire, AJD Silvestre, CP Neto, JAS Cavaleiro - 2002 - degruyter.com
The chemical compositions of the dichloromethane extracts of inner and outer barks of E. globulus were studied by gas chromatography-mass spectrometry. The two fractions show very …
Number of citations: 132 www.degruyter.com
Y Yaoita, T Ishizuka, R Kakuda, K Machida… - Chemical and …, 2000 - jstage.jst.go.jp
… The EI—MS gave fragment ion peaks at m/z 225 (a) and 370 (b), indicating that the long chain base was same as that of 1 and fatty acid must be 2-hydroxytricosanoic acid. The optical …
Number of citations: 29 www.jstage.jst.go.jp
J Svetek, MP Yadav, EA Nothnagel - Journal of biological chemistry, 1999 - ASBMB
Arabinogalactan proteins constitute a class of plant cell surface proteoglycans with widespread occurrence and suggested functions in various aspects of plant growth and development…
Number of citations: 175 www.jbc.org
F Ramos, Y Takaishi, K Kawazoe, C Osorio, C Duque… - Phytochemistry, 2006 - Elsevier
… The mixture of methyl esters revealed the presence of octadecanoic acid, tetracosanoic acid, 2-hydroxyhexadecanoic acid, 2-hydroxydocosanoic acid, 2-hydroxytricosanoic acid, and 2-…
Number of citations: 38 www.sciencedirect.com

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